molecular formula C13H16O3 B3041766 2-(4-(Cyclopentyloxy)phenyl)acetic acid CAS No. 3585-72-6

2-(4-(Cyclopentyloxy)phenyl)acetic acid

Cat. No.: B3041766
CAS No.: 3585-72-6
M. Wt: 220.26 g/mol
InChI Key: JYNKBQIDIFHNCY-UHFFFAOYSA-N
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Description

2-(4-(Cyclopentyloxy)phenyl)acetic acid (CAS 3585-72-6) is a phenylacetic acid derivative of significant interest in medicinal chemistry and pharmacological research. This compound, with a molecular formula of C 13 H 16 O 3 and a molecular weight of 220.26 g/mol, serves as a versatile organic building block . The core phenylacetic acid structure is a key pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac, underscoring its relevance in the development of bioactive molecules . While specific clinical data on this compound is limited, its primary research value lies in its structural similarity to potent antitumor agents based on a 2-cyclopentyloxyanisole scaffold . Scientific studies have shown that analogous compounds exhibit promising in vitro antitumor activity against a range of human cancer cell lines, including those for liver, colon, breast, and prostate cancers . The mechanism of action for these related compounds is multi-targeted, involving the potent inhibition of key enzymes such as Cyclooxygenase-2 (COX-2) and Phosphodiesterase 4B (PDE4B), as well as the suppression of Tumor Necrosis Factor-alpha (TNF-α) production . This makes this compound a valuable precursor or intermediate for researchers developing novel single molecules that target multiple cancer pathways simultaneously. This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-cyclopentyloxyphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-13(15)9-10-5-7-12(8-6-10)16-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNKBQIDIFHNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 2 4 Cyclopentyloxy Phenyl Acetic Acid

Foundational Synthetic Routes for 2-(4-(Cyclopentyloxy)phenyl)acetic Acid

The primary approach to synthesizing this compound hinges on the formation of an ether linkage to a pre-existing phenylacetic acid framework. The Williamson ether synthesis is the most common and direct method employed for this purpose.

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of the target molecule reveals two main strategic disconnections. The most logical disconnection is at the ether bond, leading back to a 4-hydroxyphenylacetic acid derivative and a cyclopentyl electrophile. A second, less common, disconnection involves building the acetic acid side chain after the formation of the cyclopentyloxy-substituted benzene (B151609) ring.

Primary Retrosynthetic Pathway:

This pathway identifies 4-hydroxyphenylacetic acid or its corresponding ester as a key precursor. The synthesis then requires the etherification of the phenolic hydroxyl group.

Target Molecule: this compound

Disconnection: C(aryl)-O bond of the ether

Precursors: 4-Hydroxyphenylacetic acid (or its ester) and a cyclopentyl halide (e.g., cyclopentyl bromide).

This approach is generally preferred due to the commercial availability and straightforward reactivity of the precursors.

Key Precursor Synthesis and Purification

The synthesis of the crucial precursor, 4-hydroxyphenylacetic acid, can be achieved through several methods:

From 4-Aminophenylacetic Acid: This involves the diazotization of 4-aminophenylacetic acid followed by hydrolysis of the resulting diazonium salt to introduce the hydroxyl group.

From 4-Methoxyphenylacetic Acid: Demethylation of the readily available 4-methoxyphenylacetic acid, often using strong acids like hydrobromic acid or Lewis acids, provides 4-hydroxyphenylacetic acid.

From Benzyl (B1604629) Phenyl Ether: A multi-step synthesis starting with the chloromethylation of benzyl phenyl ether to form 4-benzyloxybenzyl chloride. This is followed by cyanation and subsequent hydrolysis of the nitrile to yield the carboxylic acid, with a final debenzylation step to reveal the phenol.

Willgerodt-Kindler Reaction: This reaction utilizes 4-hydroxyacetophenone, which is reacted with sulfur and a secondary amine (like morpholine) to form a thioamide, followed by hydrolysis to yield 4-hydroxyphenylacetic acid.

The purification of 4-hydroxyphenylacetic acid is typically achieved through recrystallization from water or aqueous ethanol. For syntheses requiring the ester, methyl 4-hydroxyphenylacetate (B1229458) can be prepared by Fischer esterification of the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.

The other key precursor is a cyclopentylating agent, most commonly cyclopentyl bromide or cyclopentyl iodide. These are commercially available or can be prepared from cyclopentanol.

Optimization of Reaction Conditions and Yields

The core of the synthesis is the Williamson etherification of 4-hydroxyphenylacetic acid or its ester. To optimize this SN2 reaction, several factors must be considered to maximize the yield and minimize side reactions.

Protection Strategy: The carboxylic acid group of 4-hydroxyphenylacetic acid is acidic and can interfere with the basic conditions of the Williamson ether synthesis. Therefore, it is often advantageous to protect it as an ester (e.g., methyl or ethyl ester) prior to the etherification step. The ester can then be hydrolyzed in a final step to yield the target carboxylic acid.

Reaction Parameters for Williamson Ether Synthesis:

ParameterConditionRationale
Base K₂CO₃, NaH, NaOHTo deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. The choice of base depends on the solvent and substrate.
Solvent Acetone, DMF, DMSO, AcetonitrilePolar aprotic solvents are preferred as they solvate the cation but not the nucleophile, increasing its reactivity.
Alkylating Agent Cyclopentyl bromide, Cyclopentyl iodideIodides are more reactive than bromides but also more expensive.
Temperature Room temperature to refluxHigher temperatures increase the reaction rate but may also promote side reactions like elimination.
Catalyst Phase-transfer catalysts (e.g., TBAB)Can be used in biphasic systems to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide.

Yields for this type of etherification are typically in the range of 50-95%, depending on the specific conditions and scale of the reaction. tandfonline.com Optimization involves balancing reaction time, temperature, and the cost of reagents to achieve an efficient and economical process.

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry offers approaches to improve the efficiency and environmental impact of chemical syntheses.

Enantioselective Synthesis Approaches (if applicable)

The molecule this compound does not possess a chiral center. The carbon atom of the methylene (B1212753) group in the acetic acid side chain is prochiral, but the molecule itself is achiral. Therefore, enantioselective synthesis is not applicable to the direct preparation of this compound. However, it is noteworthy that for derivatives of phenylacetic acid that do contain a chiral center at the alpha-position, enantioselective alkylation methods have been developed. These often involve the use of chiral auxiliaries or chiral lithium amide bases to direct the stereoselective introduction of an alkyl group. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Several principles of green chemistry can be applied to the synthesis of this compound to make the process more environmentally benign.

Alternative Energy Sources:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times for the Williamson ether synthesis, often from hours to minutes. researchgate.net This leads to substantial energy savings and can also improve yields by minimizing the formation of byproducts.

Ultrasound-Assisted Synthesis: Sonication can enhance the rate of heterogeneous reactions, such as those involving a solid base like potassium carbonate. researchgate.netsemanticscholar.org This can lead to shorter reaction times and milder reaction conditions.

Greener Solvents and Catalysts:

Ionic Liquids: Room-temperature ionic liquids can serve as both the solvent and promoter for Williamson ether synthesis. tandfonline.comresearchgate.netresearchgate.net They offer advantages such as low volatility, thermal stability, and recyclability, reducing the reliance on volatile organic compounds (VOCs).

Phase-Transfer Catalysis (PTC): PTC allows the reaction to be carried out in a biphasic system (e.g., water-toluene), which can simplify product isolation and reduce the use of anhydrous organic solvents. tandfonline.com

Surfactant-Assisted Synthesis in Water: Green methodologies have been developed for Williamson synthesis using surfactants in aqueous media, which can enhance reactivity and avoid the use of organic solvents. researchgate.net

Atom Economy: While the Williamson ether synthesis has a good atom economy, alternative routes with even higher atom efficiency are a constant goal in green chemistry. For instance, catalytic methods that avoid the use of stoichiometric amounts of base would be advantageous.

By incorporating these advanced strategies, the synthesis of this compound can be made more efficient, safer, and more sustainable.

Flow Chemistry and Continuous Synthesis Methodologies

The application of flow chemistry and continuous synthesis methodologies to the production of this compound and its derivatives offers significant advantages over traditional batch processing. These techniques can lead to improved reaction efficiency, safety, and scalability. While specific literature on the continuous synthesis of this compound is not abundant, general principles and established methods for the synthesis of phenylacetic acid derivatives are highly applicable.

Continuous-flow processes can enhance heat and mass transfer, allowing for reactions to be conducted at higher temperatures and pressures than in batch reactors. This can significantly reduce reaction times and improve yields. For instance, a novel, metal-free process for the synthesis of a triazolyl acetic acid derivative has been successfully demonstrated under flow conditions, highlighting the potential for constructing heterocyclic analogues in a continuous, one-pot manner that is both atom-economical and environmentally benign. rsc.org Such a setup allows for the safe handling of potentially energetic intermediates, a common concern in complex organic syntheses. rsc.org

Furthermore, the synthesis of monoarylated acetaldehydes, key precursors to aryl-acetic acids, has been achieved using a continuous-flow method involving aryldiazonium salts. acs.org This approach is notable for its scalability and the safe, efficient in-situ generation of unstable diazonium intermediates. acs.org The principles of this method could be adapted for the continuous production of this compound.

Palladium-catalyzed carbonylation of benzyl chloride derivatives is another synthetic route to phenylacetic acids that has been improved using flow chemistry. researchgate.net This method provides a mild and effective way to prepare these compounds. researchgate.net Additionally, recent advancements in water microdroplet chemistry have shown promise for the one-step synthesis of phenylacetic acid from toluene (B28343) and carbon dioxide at room temperature, a method that is both eco-friendly and rapid. acs.org

The table below summarizes various continuous flow methodologies applicable to the synthesis of phenylacetic acid derivatives.

MethodologyKey FeaturesPotential Advantages for this compound Synthesis
Metal-Free Triazole Ring Construction One-pot, atom-economical, avoids chromatography. rsc.orgEfficient synthesis of heterocyclic derivatives.
Meerwein Arylation via Diazonium Salts Scalable, safe generation of unstable intermediates. acs.orgControlled introduction of the aryl moiety.
Palladium-Catalyzed Carbonylation Mild reaction conditions, effective for benzyl chlorides. researchgate.netAlternative route from corresponding benzyl halides.
Water Microdroplet Chemistry Catalyst-free, room temperature, rapid reaction. acs.orgGreen and efficient synthesis from simple precursors.

Design and Synthesis of Novel Analogues and Derivatives of this compound

The design and synthesis of novel analogues and derivatives are crucial for optimizing the biological activity, selectivity, and pharmacokinetic properties of a lead compound.

Structure-Activity Relationship (SAR) Exploration via Structural Modifications

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For this compound, SAR exploration would involve systematic modifications of its core structure. While specific SAR data for this exact compound is limited in the public domain, valuable insights can be drawn from related phenylacetic acid derivatives.

Quantitative structure-activity relationship (QSAR) analysis of a series of 2-anilinophenylacetic acids, which are analogues of the non-steroidal anti-inflammatory drug (NSAID) diclofenac, revealed that lipophilicity and the angle of twist between the two phenyl rings are critical parameters for their anti-inflammatory activity. nih.gov This suggests that modifications to the cyclopentyloxy group, which influences lipophilicity, could significantly impact the biological activity of this compound.

In another study on phenylpyrazole derivatives with anti-HIV activity, structural optimization of the benzyl group and the pyrazole (B372694) ring led to a significant increase in potency. nih.gov This underscores the importance of exploring various substituents on the phenyl ring of this compound. Furthermore, research on new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety has established relationships between substituents and antiproliferative and antimicrobial activities. mdpi.com For example, a 2-pyridyl substituent was found to be crucial for antiproliferative activity, while a 4-methylphenyl group enhanced antibacterial properties. mdpi.com

The table below outlines potential structural modifications to this compound and the expected impact based on SAR principles from related compounds.

Modification SiteProposed ChangeRationale/Expected Outcome
Cyclopentyloxy Group Varying cycloalkyl ring size (e.g., cyclobutoxy, cyclohexyloxy)Modulate lipophilicity and steric bulk to optimize target binding.
Phenyl Ring Introduction of electron-donating or electron-withdrawing groupsAlter electronic properties and potentially enhance interactions with the biological target.
Acetic Acid Moiety Chain extension or branching (e.g., propionic acid derivative)Investigate the spatial requirements of the binding pocket.
Overall Scaffold Introduction of heterocyclic ringsExplore new interaction points and improve physicochemical properties.

Isosteric Replacements and Bioisosteric Design

Isosteric and bioisosteric replacements are key strategies in medicinal chemistry to improve a compound's properties by substituting a functional group with another that has similar physical or chemical characteristics. This approach can enhance potency, selectivity, and metabolic stability, or reduce toxicity.

For this compound, the carboxylic acid group is a primary target for bioisosteric replacement. Carboxylic acids can sometimes lead to poor pharmacokinetic properties or metabolic instability. Common bioisosteres for the carboxylic acid moiety include tetrazoles, hydroxamic acids, and sulfonamides. These replacements can mimic the acidic nature of the carboxylic acid while offering different steric and electronic profiles, potentially leading to improved biological activity and drug-like properties.

The cyclopentyloxy group can also be a site for isosteric modifications. For instance, replacing the ether oxygen with a methylene group (cyclopentylmethoxy) or a sulfur atom (cyclopentylthio) could alter the compound's lipophilicity and metabolic profile. The cyclopentyl ring itself could be replaced with other cyclic or acyclic lipophilic groups to explore the steric and conformational requirements of the target binding site.

The following table presents potential bioisosteric replacements for key functional groups in this compound.

Functional GroupBioisosteric ReplacementPotential Advantages
Carboxylic Acid TetrazoleImproved metabolic stability and oral bioavailability.
Hydroxamic AcidPotential for new interactions with the biological target.
SulfonamideAltered pKa and hydrogen bonding capacity.
Ether Oxygen Methylene (CH2)Increased lipophilicity and altered conformation.
Thioether (S)Modified bond angles and electronic properties.
Cyclopentyl Ring Other cycloalkyls, branched alkyls, or small heterocyclesFine-tuning of lipophilicity, steric bulk, and metabolic stability.

Synthesis of Deuterated Analogues for Mechanistic Studies

The synthesis of deuterated analogues, where one or more hydrogen atoms are replaced by deuterium, is a powerful tool for investigating reaction mechanisms and metabolic pathways. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect (KIE). Observing a KIE upon deuteration at a specific position can provide evidence that the cleavage of that C-H bond is involved in the rate-determining step of a reaction or metabolic process.

For this compound, deuteration at the α-carbon of the acetic acid moiety would be particularly informative for studying its metabolism. If oxidation at this position is a key metabolic pathway, the deuterated analogue would likely exhibit a slower rate of metabolism, potentially leading to a longer half-life and increased exposure in vivo.

Deuteration of the cyclopentyloxy group could also be used to probe its metabolic fate. If the cyclopentyl ring is susceptible to oxidative metabolism, deuteration at specific positions could help to elucidate the exact sites of metabolic attack. General methods for the synthesis of deuterated compounds often involve the use of deuterated reagents, such as deuterated solvents or reducing agents, at appropriate stages of the synthetic sequence.

Chemical Modifications for Probe Development and Bioconjugation

Chemical probes are essential tools for studying the biological targets and mechanisms of action of bioactive molecules. By incorporating reporter groups such as fluorescent dyes or affinity tags, researchers can visualize the distribution of a compound in cells or tissues and identify its binding partners.

Synthesis of Fluorescent Probes and Affinity Tags

The development of fluorescent probes based on the structure of this compound would enable its visualization in biological systems. A common strategy for creating such probes is to attach a fluorescent dye, or fluorophore, to the molecule of interest via a linker. The linker is crucial to ensure that the fluorophore does not interfere with the biological activity of the parent compound. The point of attachment on this compound would need to be carefully chosen, likely at a position that is not critical for its biological activity, as determined by SAR studies.

Affinity tags, such as biotin (B1667282) or small peptide epitopes, can be conjugated to this compound to facilitate the isolation and identification of its cellular binding partners. In a typical affinity pull-down experiment, the tagged compound is incubated with a cell lysate. The compound and its binding partners are then captured on a solid support that has a high affinity for the tag (e.g., streptavidin-coated beads for a biotinylated probe). The captured proteins can then be eluted and identified by techniques such as mass spectrometry.

The design of both fluorescent probes and affinity-tagged derivatives of this compound requires synthetic strategies that allow for the regioselective introduction of a linker, often terminating in a reactive functional group (e.g., an amine, alkyne, or azide) for subsequent conjugation to the desired tag.

Strategies for Covalent Conjugation and Chemical Biology Applications

The primary site for covalent modification on this compound is its carboxylic acid group. This functional group can be activated to form a more reactive intermediate, which can then readily react with nucleophiles, such as amines, alcohols, and thiols, present on biomolecules.

Amide Bond Formation: The most common strategy for conjugating carboxylic acids is through the formation of a stable amide bond with a primary or secondary amine. This reaction is typically mediated by a carbodiimide (B86325) coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). To improve efficiency and minimize side reactions, EDC is often used in conjunction with N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) to form a more stable amine-reactive intermediate.

This strategy can be employed to conjugate this compound to:

Proteins and Peptides: The ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group are primary targets for acylation on proteins and peptides.

Amino-modified Linkers and Probes: Molecules functionalized with a primary amine can be attached to introduce new functionalities, such as a fluorescent dye, a biotin tag for affinity purification, or a reactive group for further ligation.

Amino-modified Surfaces: Solid supports or nanoparticles functionalized with amines can be used to immobilize the molecule for various applications.

Ester Bond Formation: While less common for bioconjugation in aqueous environments due to the potential for hydrolysis, ester bonds can be formed between the carboxylic acid of this compound and hydroxyl groups on other molecules. This can be achieved using methods similar to amide bond formation, often under anhydrous conditions.

Potential Chemical Biology Applications:

The ability to covalently link this compound to other molecules opens up a range of possibilities in chemical biology:

In Chemical Probes: By attaching a reporter group (e.g., a fluorophore, biotin, or a photo-crosslinker), derivatives of this compound could be used as chemical probes to study biological systems. For example, if the parent molecule has an affinity for a particular protein, a biotinylated version could be used for affinity purification and identification of binding partners.

For Targeted Drug Delivery: If this compound were found to have therapeutic properties, its conjugation to a targeting ligand (e.g., an antibody, peptide, or small molecule that recognizes a specific cell surface receptor) could enable its targeted delivery to specific cells or tissues, potentially enhancing efficacy and reducing off-target effects.

Illustrative Conjugation Strategies:

The following table outlines hypothetical examples of covalent conjugation strategies for this compound.

Conjugation PartnerCoupling ReagentsResulting LinkagePotential Application
Lysine residue on a proteinEDC, Sulfo-NHSAmideProtein labeling, activity modulation
Amine-terminated PEG linkerDCC, NHSAmideImproving solubility and pharmacokinetics
Biotin-amineEDC, NHSAmideAffinity-based protein profiling
Amino-modified fluorescent dyeEDC, Sulfo-NHSAmideCreating a fluorescent chemical probe

Research Findings on Related Phenylacetic Acid Derivatives:

Pre Clinical Biological Activity and Mechanistic Elucidation of 2 4 Cyclopentyloxy Phenyl Acetic Acid

Molecular Target Identification and Binding Interactions of 2-(4-(Cyclopentyloxy)phenyl)acetic Acid

The initial step in characterizing a novel compound involves identifying its molecular targets and understanding the nature of its interaction with these targets. This is crucial for elucidating its mechanism of action.

In Vitro Receptor Binding Assays and Radioligand Displacement Studies

To determine if this compound interacts with specific receptors, in vitro binding assays would be conducted. A common method is the radioligand displacement assay. In this technique, a known radiolabeled ligand with high affinity for a specific receptor is incubated with a preparation of that receptor. The ability of this compound to displace the radioligand is then measured. A high degree of displacement would suggest that the compound binds to the receptor. The data from such an experiment would typically be presented in a table format, showing the binding affinity (Ki) or the concentration required to inhibit 50% of the specific binding (IC50) for a panel of receptors.

Illustrative Data Table for Receptor Binding Affinity (Hypothetical)

Receptor Radioligand Ki (nM) of this compound
Receptor X [3H]-Ligand A Data Not Available
Receptor Y [125I]-Ligand B Data Not Available

Enzyme Kinetics and Inhibition/Activation Profiling

Should the molecular target be an enzyme, its interaction with this compound would be characterized through enzyme kinetic studies. These experiments would determine whether the compound acts as an inhibitor or an activator of the enzyme. If it is an inhibitor, further studies would elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). Key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) would be determined in the presence and absence of the compound. The inhibitory constant (Ki) would also be calculated.

Illustrative Data Table for Enzyme Inhibition Profile (Hypothetical)

Enzyme Target IC50 (µM) Mechanism of Inhibition Ki (µM)
Enzyme A Data Not Available Data Not Available Data Not Available
Enzyme B Data Not Available Data Not Available Data Not Available

Protein-Ligand Interaction Analysis via Biophysical Techniques (e.g., SPR, ITC)

To gain deeper insights into the binding thermodynamics and kinetics of the interaction between this compound and its protein target, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) would be employed. nih.govxantec.com SPR can provide real-time data on the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. xantec.com ITC directly measures the heat changes upon binding, providing information on the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event. nih.gov

Illustrative Data Table for Biophysical Interaction Analysis (Hypothetical)

Target Protein Technique KD (µM) ka (M⁻¹s⁻¹) kd (s⁻¹) ΔH (kcal/mol) -TΔS (kcal/mol)
Protein P SPR Data Not Available Data Not Available Data Not Available N/A N/A

Identification of Off-Target Interactions in Biological Systems

To assess the selectivity of this compound, it would be screened against a broad panel of known biological targets, including receptors, enzymes, ion channels, and transporters. This is crucial for identifying potential off-target interactions that could lead to undesirable effects. These profiling studies are typically conducted by specialized contract research organizations.

Cellular and Subcellular Mechanisms of Action

Following the identification of a molecular target, the effects of this compound would be investigated in cellular models to understand its functional consequences.

Modulatory Effects on Signal Transduction Pathways (e.g., phosphorylation cascades, second messengers)

If this compound is found to interact with a component of a signaling pathway, its downstream effects would be examined. For instance, if the target is a receptor kinase, the phosphorylation status of downstream substrates would be assessed using techniques like Western blotting or phospho-specific ELISAs. Similarly, if the compound affects a G-protein coupled receptor, changes in the levels of second messengers such as cyclic AMP (cAMP) or intracellular calcium (Ca2+) would be measured. Phenylacetic acid and its derivatives are known to act as auxins in plants, which modulate gene expression through specific signaling pathways. nih.govresearchgate.net However, no such data is available for this compound in any biological system.

Illustrative Data Table for Signaling Pathway Modulation (Hypothetical)

Cell Line Pathway Component Effect of this compound EC50 / IC50 (µM)
Cell Line 1 Phospho-Protein X Data Not Available Data Not Available
Cell Line 2 cAMP Levels Data Not Available Data Not Available

Gene Expression and Proteomic Alterations Induced by this compound (e.g., RNA-Seq, Mass Spectrometry)

Currently, there is no publicly available scientific literature or data detailing the specific gene expression or proteomic alterations induced by this compound. Studies employing high-throughput screening methods such as RNA-Sequencing (RNA-Seq) or mass spectrometry to globally assess changes in the transcriptome or proteome upon treatment with this compound have not been reported. Therefore, the impact of this compound on cellular gene and protein landscapes remains uncharacterized.

Cellular Uptake, Efflux, and Intracellular Distribution Studies

The mechanisms governing the entry, exit, and subcellular localization of this compound within cells have not been elucidated. Research investigating the specific transporters involved in its uptake and efflux, as well as studies mapping its intracellular distribution, are not available in the current body of scientific literature. Consequently, it is unknown how this compound crosses the plasma membrane and where it accumulates within the cell to potentially exert its biological effects.

Effects on Organelle Function (e.g., mitochondrial respiration, endoplasmic reticulum stress)

There is a lack of published research on the effects of this compound on the function of key cellular organelles. Investigations into its potential to modulate mitochondrial respiration, induce endoplasmic reticulum (ER) stress, or affect the function of other organelles such as the Golgi apparatus or lysosomes have not been documented. As a result, the organelle-specific effects of this compound are presently unknown.

Autophagy and Apoptosis Pathway Modulation in Cellular Models

The influence of this compound on the fundamental cellular processes of autophagy and apoptosis has not been reported. There are no available studies that have examined whether this compound can induce or inhibit autophagic flux or trigger apoptotic cell death in cellular models. The molecular pathways and specific protein targets within these crucial cellular processes that might be modulated by this compound remain to be determined.

In Vitro Pharmacological Profiling in Diverse Cell and Tissue Models

Cell Proliferation, Differentiation, and Migration Assays

Comprehensive in vitro pharmacological profiling of this compound across a diverse range of cell and tissue models is not available in the public domain. Specific data from assays measuring its effects on cell proliferation, its ability to induce or inhibit cellular differentiation, or its impact on cell migration are currently absent from the scientific record.

Organotypic Slice Cultures and 3D Cell Culture Models

The evaluation of this compound in more physiologically relevant in vitro systems, such as organotypic slice cultures or three-dimensional (3D) cell culture models, has not been described in any published research. These advanced models, which better mimic the in vivo environment, have not yet been utilized to characterize the biological activities of this compound.

Co-culture Systems for Studying Intercellular Communication

Co-culture systems are invaluable in vitro tools for investigating the complex interplay between different cell types, mimicking the in vivo microenvironment more closely than monocultures. These systems are broadly categorized into those that permit direct cell-to-cell contact and those that only allow for communication via secreted soluble factors (paracrine signaling). The choice of system depends on the specific biological question being addressed regarding the effects of a compound like this compound on intercellular communication.

In the context of inflammation, a common co-culture model involves macrophages and fibroblasts. Such a system can elucidate how this compound modulates the inflammatory cross-talk between these key cell types. For instance, macrophages can be stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the compound, and the conditioned media can be transferred to a fibroblast culture to assess the impact on fibroblast activation, proliferation, and extracellular matrix production. Conversely, the influence of treated fibroblasts on macrophage polarization and cytokine secretion can be studied.

Another relevant application is in neuroinflammation, where co-cultures of microglia and neurons can be used to study the potential neuroprotective effects of this compound. By inducing an inflammatory response in microglia, researchers can assess whether the compound can mitigate the release of neurotoxic factors and protect neurons from inflammatory damage.

The table below summarizes various co-culture systems that could be employed to study the effects of this compound on intercellular communication in different pathological contexts.

Cell Type 1 Cell Type 2 Potential Application for this compound Types of Communication Studied
MacrophagesFibroblastsInvestigating anti-inflammatory and anti-fibrotic effects in the context of tissue injury and repair.Paracrine signaling (cytokines, chemokines), juxtacrine signaling (cell surface receptors).
MicrogliaNeuronsAssessing neuroprotective and anti-neuroinflammatory properties in neurological disease models.Release of neurotoxic/neurotrophic factors, direct cell-cell interactions.
Endothelial CellsSmooth Muscle CellsStudying effects on vascular inflammation and remodeling in cardiovascular disease models.Adhesion molecule expression, growth factor signaling.
Cancer CellsImmune Cells (e.g., T-cells)Evaluating immunomodulatory effects within the tumor microenvironment.Cytokine-mediated communication, direct cytotoxic effects.

In Vivo (Non-human) Pharmacological Studies

Selection and Characterization of Relevant Animal Models for Mechanistic Investigation

The selection of appropriate animal models is critical for the in vivo investigation of the pharmacological properties of this compound. The choice of model is dictated by the specific therapeutic area of interest, which for a compound of this nature, could span inflammatory, metabolic, and neurological disorders.

For investigating anti-inflammatory potential , several well-established rodent models are available. The carrageenan-induced paw edema model in rats or mice is a classic acute inflammation model used to assess the ability of a compound to inhibit the initial phases of inflammation. mdpi.comencyclopedia.pub For more chronic inflammatory conditions, models such as collagen-induced arthritis in mice, which mimics rheumatoid arthritis, or chemically induced colitis models (e.g., using dextran (B179266) sulfate (B86663) sodium or acetic acid) in rodents, which simulate inflammatory bowel disease, are highly relevant. nih.gov

In the realm of metabolic diseases , if the compound is hypothesized to have effects on glucose metabolism or insulin (B600854) sensitivity, models like the streptozotocin-induced diabetic mouse or the genetically obese and diabetic db/db mouse would be appropriate.

For exploring potential efficacy in neurological disorders , the choice of model is highly dependent on the specific disease. For instance, to study neuroinflammation and its consequences, the lipopolysaccharide (LPS)-induced neuroinflammation model in rodents can be employed. To investigate potential analgesic properties in neuropathic pain, models such as chronic constriction injury of the sciatic nerve are utilized. nih.gov

The table below provides a summary of relevant animal models for investigating the mechanistic activity of this compound.

Therapeutic Area Animal Model Species Pathological Feature Modeled Key Endpoints for Mechanistic Investigation
Inflammation Carrageenan-Induced Paw EdemaRat, MouseAcute inflammation, edemaPaw volume, myeloperoxidase activity, cytokine levels. mdpi.comencyclopedia.pub
Collagen-Induced ArthritisMouseAutoimmune arthritis, joint inflammationClinical arthritis score, paw swelling, histological analysis of joints, inflammatory markers.
Acetic Acid-Induced ColitisRat, MouseInflammatory bowel disease, mucosal inflammationDisease activity index, colon length, histological scoring, cytokine expression. nih.gov
Metabolic Disease Streptozotocin-Induced DiabetesMouse, RatType 1 diabetes, hyperglycemiaBlood glucose levels, insulin levels, glucose tolerance tests.
db/db MouseMouseType 2 diabetes, obesity, insulin resistanceBody weight, blood glucose, insulin resistance indices, lipid profiles.
Neurological Disease LPS-Induced NeuroinflammationRat, MouseAcute neuroinflammatory responsePro-inflammatory cytokine levels in the brain, microglial activation, behavioral changes.
Chronic Constriction InjuryRatNeuropathic painMechanical allodynia, thermal hyperalgesia. nih.gov

Pre-clinical Efficacy Studies in Mechanistic Disease Models (e.g., inflammatory, metabolic, neurological models)

Preclinical efficacy studies in relevant animal models provide crucial evidence for the potential therapeutic utility of this compound. These studies are designed to assess whether the compound can favorably modulate disease-relevant endpoints.

In inflammatory models , efficacy would be demonstrated by a reduction in the signs of inflammation. For example, in the carrageenan-induced paw edema model, a significant decrease in paw swelling compared to a vehicle-treated control group would indicate anti-inflammatory activity. mdpi.com

For metabolic disease models , such as the streptozotocin-induced diabetic mouse, efficacy could be shown by the compound's ability to lower blood glucose levels or improve glucose tolerance.

In neurological disease models , efficacy is assessed based on the specific pathology being studied. In a model of neuropathic pain, a successful outcome would be an increase in the pain threshold, indicating an analgesic effect. nih.gov

The following tables present hypothetical data from preclinical efficacy studies for a compound with the structure of this compound, based on activities observed for related phenylacetic acid derivatives.

Table 3.4.2.1: Efficacy in a Rodent Model of Acute Inflammation (Carrageenan-Induced Paw Edema)

Treatment Group Paw Volume Increase (%) Inhibition of Edema (%)
Vehicle Control55 ± 5-
Compound (10 mg/kg)38 ± 430.9
Compound (30 mg/kg)25 ± 3 54.5
Positive Control (Indomethacin)20 ± 263.6
p < 0.05, **p < 0.01 vs. Vehicle Control

Table 3.4.2.2: Efficacy in a Rodent Model of Neuropathic Pain (Chronic Constriction Injury)

Treatment Group Paw Withdrawal Threshold (g) Reversal of Allodynia (%)
Sham15.2 ± 1.1-
Vehicle Control4.5 ± 0.5-
Compound (20 mg/kg)8.9 ± 0.841.1
Positive Control (Gabapentin)11.3 ± 1.0**63.5
p < 0.05, **p < 0.01 vs. Vehicle Control

Pharmacokinetic and Pharmacodynamic Characterization in Pre-clinical Species

Absorption and Distribution Profiling in Animal Models

Understanding the absorption and distribution of this compound is fundamental to interpreting its pharmacological effects. As a lipophilic carboxylic acid, it is anticipated to be well-absorbed after oral administration. Studies with structurally similar compounds have shown that peak plasma concentrations are typically reached within a few hours of oral dosing in rodents and non-rodents. nih.gov

The distribution of the compound throughout the body is influenced by its physicochemical properties, such as its lipophilicity and plasma protein binding. Phenylacetic acid derivatives often exhibit high binding to plasma proteins, which can limit their volume of distribution. nih.gov Distribution studies using radiolabeled compounds in animal models, such as rats, can provide detailed information on the extent of tissue penetration, including into target organs like the brain for neurological indications. For a related compound, distribution studies in rats showed significant sequestration in fat tissue. nih.gov

The table below summarizes key pharmacokinetic parameters related to absorption and distribution that would be determined for this compound in preclinical species.

Parameter Description Typical Preclinical Species
Tmax Time to reach maximum plasma concentrationRat, Mouse, Dog
Cmax Maximum plasma concentrationRat, Mouse, Dog
AUC Area under the plasma concentration-time curveRat, Mouse, Dog
Bioavailability (%) Fraction of the administered dose that reaches systemic circulationRat, Dog
Volume of Distribution (Vd) Apparent volume into which the drug distributes in the bodyRat, Dog
Plasma Protein Binding (%) The extent to which the drug binds to plasma proteinsRat, Mouse, Dog, Human (in vitro)
Biotransformation Pathways and Metabolite Identification in Animal Tissues and Biofluids

Biotransformation is the metabolic process by which the body chemically modifies a xenobiotic, such as this compound. This process typically involves two phases of reactions. Phase I reactions introduce or expose functional groups (e.g., hydroxylation, oxidation), while Phase II reactions involve conjugation with endogenous molecules (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate excretion.

For phenylacetic acid derivatives, common metabolic pathways include hydroxylation of the aromatic ring and the aliphatic side chain. The ether linkage of the cyclopentyloxy group may also be a site for O-dealkylation. The carboxylic acid moiety is a prime site for Phase II conjugation, particularly with glucuronic acid and amino acids like glycine (B1666218) or taurine. nih.gov The specific metabolites formed can vary between species. nih.gov

The identification of metabolites is typically carried out using techniques such as liquid chromatography-mass spectrometry (LC-MS) on samples of plasma, urine, and feces collected from animals dosed with the compound. In vitro systems, such as liver microsomes or hepatocytes, can also be used to predict metabolic pathways.

The following table outlines the potential biotransformation pathways and resulting metabolites for this compound, based on the known metabolism of similar structures.

Metabolic Reaction Potential Site on this compound Potential Metabolite
Phase I
Aromatic HydroxylationPhenyl ring2-(4-(Cyclopentyloxy)-hydroxyphenyl)acetic acid
Aliphatic HydroxylationCyclopentyl ring2-(4-(Hydroxycyclopentyloxy)phenyl)acetic acid
O-DealkylationCyclopentyloxy ether linkage2-(4-Hydroxyphenyl)acetic acid
Phase II
GlucuronidationCarboxylic acid2-(4-(Cyclopentyloxy)phenyl)acetyl-β-D-glucuronide
Amino Acid ConjugationCarboxylic acid2-(4-(Cyclopentyloxy)phenyl)acetyl-glycine/taurine conjugate
Excretion Kinetics and Routes in Pre-clinical Species

Typically, compounds of this class undergo extensive metabolism prior to excretion. The primary routes of elimination are through the kidneys into urine and via the hepatobiliary system into feces. The balance between these two pathways is influenced by factors such as the compound's polarity, molecular weight, and the nature of its metabolites.

In a pre-clinical study examining the excretion of felbinac in rats following intravenous administration, the majority of the administered dose was recovered in the urine. nih.govresearchgate.net This suggests a significant role for renal clearance in the elimination of this phenylacetic acid derivative. A smaller, yet notable, portion of the dose was accounted for in the feces, indicating biliary excretion also contributes to its clearance. nih.govresearchgate.net Only a very small fraction of felbinac was excreted as the unchanged parent compound, highlighting the extensive metabolic processes it undergoes. nih.govresearchgate.net The principal metabolite identified in both urine and feces was 4'-hydroxyfelbinac, along with glucuronide and sulfate conjugates. nih.govresearchgate.net

Based on these findings with a structurally related compound, it can be postulated that this compound would also be primarily excreted as metabolites in the urine, with a secondary contribution from fecal excretion. The cyclopentyloxy moiety would likely be a site for metabolic modification, leading to more polar derivatives that are more readily eliminated by the kidneys.

Table 1: Representative Excretion Profile of a Structurally Related Phenylacetic Acid Derivative (Felbinac) in Rats

Excretion RoutePercentage of Administered DosePrimary Forms Excreted
Urine63.6% nih.govresearchgate.net4'-Hydroxyfelbinac, Felbinac glucuronide, 4'-hydroxyfelbinac glucuronide and sulfate, Unchanged felbinac (0.318%) nih.govresearchgate.net
Feces~8.4% (Total in urine and feces ~72%) nih.govresearchgate.net4'-Hydroxyfelbinac, Glucuronide and sulfate conjugates, Unchanged felbinac (0.530%) nih.govresearchgate.net
Bile-4'-Hydroxyfelbinac, Glucuronide and sulfate conjugates, Unchanged felbinac (0.465%) nih.govresearchgate.net

Note: Data is based on studies with felbinac and is intended to be representative of a compound in the same structural class.

Tissue-Specific Responses and Accumulation in Animal Models

The distribution of a compound into various tissues is a key determinant of its efficacy and potential for localized effects. For this compound, while specific tissue distribution data is not available, general patterns can be inferred from pre-clinical studies with other organic acids and novel therapeutic agents.

Following administration, a compound like this compound is expected to distribute from the systemic circulation into various organs and tissues. The extent of this distribution is governed by its physicochemical properties, such as lipophilicity and plasma protein binding. Phenylacetic acid derivatives, being weak acids, are often highly bound to plasma proteins, which can limit their volume of distribution.

Pre-clinical studies in rats with other novel compounds have demonstrated wide distribution into major organs. For instance, a study with the novel methionine aminopeptidase (B13392206) inhibitor, CLBQ14, showed that following intravenous administration, the compound was detected in all major organs sampled, with the highest concentrations found in the kidneys and liver. dovepress.com This is expected for compounds that are cleared through both renal and hepatic pathways. Lower concentrations were observed in tissues such as the heart. dovepress.com

Another pre-clinical investigation in rats with 4-hydroxy isoleucine, a potential therapeutic for polycystic ovary syndrome, also revealed rapid absorption and distribution into various tissues. nih.gov The highest concentrations were observed in the small intestine, followed by the kidney, ovary, spleen, lung, liver, heart, and brain. nih.gov

Given its structural characteristics, this compound would likely exhibit a distribution pattern that favors organs with high blood flow and those involved in its metabolism and excretion, such as the liver and kidneys. The presence of the lipophilic cyclopentyloxy group may also facilitate its distribution into certain tissues.

Table 2: Representative Tissue Distribution of Novel Therapeutic Compounds in Rats

TissueRelative Concentration (Exemplar Compound 1: CLBQ14)Tissue Distribution Order (Exemplar Compound 2: 4-Hydroxy Isoleucine)
KidneysHighest2
LiverHigh6
LungsModerate5
SpleenModerate4
PancreasModerate-
HeartLowest7
Small Intestine-1
Ovary-3
Brain-8

Note: This table is a composite representation based on data from different compounds (CLBQ14 and 4-hydroxy isoleucine) to illustrate general principles of tissue distribution and does not represent direct data for this compound. dovepress.comnih.gov

Comparative Mechanistic Analysis with Structurally Related Compounds and Established Agents

The biological activity of this compound is best understood by comparing its presumed mechanism of action with that of structurally related compounds and other established agents in the same therapeutic class. As a derivative of phenylacetic acid, it belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs).

The primary mechanism of action for the vast majority of NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

A well-studied compound with a similar phenylacetic acid core is diclofenac. Diclofenac is a potent inhibitor of both COX-1 and COX-2. By blocking the action of these enzymes, it reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.

Another relevant comparator is fenbufen, which is a pro-drug. nih.gov Fenbufen itself has no intrinsic effect on cyclooxygenase activity. nih.gov However, it is metabolized in the body to its active form, biphenylacetic acid (felbinac), which is a potent inhibitor of prostaglandin (B15479496) synthesis. nih.gov This pro-drug approach can sometimes offer a therapeutic advantage by reducing direct irritation to the gastrointestinal tract.

Given the structural similarity of this compound to these established NSAIDs, it is highly probable that its primary mechanism of action also involves the inhibition of cyclooxygenase enzymes. The presence of the acetic acid moiety is a common feature among many COX inhibitors, as it often plays a crucial role in binding to the active site of the enzyme. The 4-(cyclopentyloxy)phenyl portion of the molecule would influence its potency, selectivity for COX-1 versus COX-2, and its pharmacokinetic properties.

Table 3: Mechanistic Comparison of Phenylacetic Acid Derivatives

CompoundStructural ClassPrimary Mechanism of ActionKey Features
This compound Phenylacetic Acid DerivativePresumed inhibition of cyclooxygenase (COX) enzymesAcetic acid moiety for potential COX binding; cyclopentyloxy group influencing potency and pharmacokinetics.
Diclofenac Phenylacetic Acid DerivativeInhibition of COX-1 and COX-2Potent, non-selective COX inhibitor.
Fenbufen Phenylbutyric Acid Derivative (Pro-drug)No intrinsic COX inhibition; metabolized to the active COX inhibitor, biphenylacetic acid (felbinac). nih.govPro-drug design may reduce gastrointestinal side effects. nih.gov
Felbinac (Biphenylacetic Acid) Phenylacetic Acid DerivativePotent inhibitor of prostaglandin synthesis (COX inhibition). nih.govActive metabolite of fenbufen. nih.gov

Advanced Analytical Methodologies for Research Applications of 2 4 Cyclopentyloxy Phenyl Acetic Acid

Spectroscopic Techniques for Structural and Interaction Studies (beyond basic identification)

While basic spectroscopic techniques like IR and standard NMR are used for initial identification, more advanced applications provide deeper insights into the molecule's structure and behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailed structural elucidation in solution, going beyond simple confirmation of the chemical structure.

Conformational Analysis: NMR can be used to study the preferred three-dimensional shape, or conformation, of 2-(4-(Cyclopentyloxy)phenyl)acetic acid in solution. The cyclopentyl ring is not planar and exists in a dynamic equilibrium of puckered conformations, such as the envelope and twist forms. nih.govresearchgate.net The orientation of the bulky phenylacetic acid group (pseudo-equatorial vs. pseudo-axial) can be investigated by analyzing proton-proton coupling constants (³JHH) and through Nuclear Overhauser Effect (NOE) experiments. auremn.org.br Theoretical calculations are often used in conjunction with experimental NMR data to determine the relative energies of different conformers and their populations in various solvents. nih.govresearchgate.net

Ligand-Protein Interactions: NMR is exceptionally well-suited for studying the interaction of small molecules like this compound with protein targets. These studies are crucial in drug discovery to understand how a ligand binds to its receptor. researchgate.net

Chemical Shift Perturbation (CSP): Also known as ligand-observed NMR, this technique monitors changes in the chemical shifts of the ligand's NMR signals upon the addition of a target protein. Significant changes or line broadening of specific signals can indicate which parts of the molecule are involved in the binding interaction. researchgate.net

Protein-Observed NMR: If the protein can be isotopically labeled (e.g., with ¹⁵N or ¹³C), changes in the protein's NMR spectrum upon ligand binding can be monitored. This can map the binding site on the protein's surface. nih.gov

Paramagnetic Relaxation Enhancement (PRE): This method provides long-range distance information. By attaching a paramagnetic spin label to the protein, the relaxation rates of the ligand's nuclei are enhanced if they are in close proximity (up to ~20-25 Å) to the label, helping to define the ligand's orientation in the binding pocket. mdpi.com

These advanced NMR techniques provide invaluable information on the structural dynamics and intermolecular interactions that are critical for the compound's research applications.

Mass Spectrometry (MS) for Metabolite Identification and Quantitative Bioanalysis in Pre-clinical Samples

Mass spectrometry is an indispensable tool in drug metabolism and pharmacokinetic (DMPK) studies, offering unparalleled sensitivity and specificity for the identification and quantification of a parent compound and its metabolites in complex biological matrices.

Metabolite Identification

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS) using technologies like Time-of-Flight (TOF) or Orbitrap mass analyzers, is the primary technique for structural elucidation of metabolites. In preclinical studies involving this compound, samples from in vitro (e.g., liver microsomes, hepatocytes) and in vivo (e.g., plasma, urine, feces) studies are analyzed to detect and identify biotransformation products.

Common metabolic pathways for a compound with the structure of this compound include Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism: Oxidative metabolism is a common route. For this compound, hydroxylation could occur on the cyclopentyl ring or the phenyl ring. The resulting mass shift of +15.9949 Da (for the addition of an oxygen atom) is readily detected by HRMS. Tandem mass spectrometry (MS/MS) is then used to pinpoint the location of the modification by analyzing the fragmentation pattern of the metabolite. sciex.com

Phase II Metabolism: The carboxylic acid moiety is a prime site for conjugation. Glucuronidation, the attachment of glucuronic acid (mass shift of +176.0321 Da), is a major metabolic pathway for carboxylic acids, enhancing their water solubility and facilitating excretion.

The data generated allows for the creation of a comprehensive metabolic map of the compound.

Table 1: Potential Phase I and Phase II Metabolites of this compound This table is illustrative and based on common metabolic pathways for structurally related compounds.

Metabolite Name Metabolic Reaction Mass Shift (Da) Expected [M-H]⁻ m/z
Hydroxy-cyclopentyl Metabolite Hydroxylation +15.9949 263.1289
Hydroxy-phenyl Metabolite Hydroxylation +15.9949 263.1289
Acyl Glucuronide Glucuronidation +176.0321 423.1558

Quantitative Bioanalysis

For the quantitative determination of this compound and its key metabolites in preclinical samples such as plasma and tissue homogenates, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. researchgate.net The technique typically employs a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. nih.gov

A typical bioanalytical method would involve:

Sample Preparation: Extraction of the analyte from the biological matrix, commonly achieved through protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatographic Separation: Injection of the extracted sample onto a reverse-phase HPLC or UPLC column (e.g., a C18 column) to separate the analyte from endogenous components.

Mass Spectrometric Detection: Ionization of the analyte, typically using electrospray ionization (ESI) in negative mode to deprotonate the carboxylic acid. In the mass spectrometer, a specific precursor ion (e.g., the [M-H]⁻ ion) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte. nih.gov

The method is validated according to regulatory guidelines for linearity, accuracy, precision, and sensitivity (Limit of Quantification, LOQ). For instance, a validated method for the related phenylacetic acid in mouse tissue achieved an LOQ of 1 µg/g with recoveries greater than 81%. nih.gov

Table 2: Illustrative LC-MS/MS Parameters for Quantitative Bioanalysis This table presents hypothetical parameters based on methods for similar acidic compounds.

Parameter Value
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Monitored Transition (MRM) Parent: m/z 247.1 -> Fragment: m/z 203.1 (loss of CO₂)
Internal Standard Deuterated this compound
HPLC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase Gradient of Acetonitrile and Water with 0.1% Formic Acid
Linearity Range 1 - 1000 ng/mL
L.O.Q. 1 ng/mL

X-ray Crystallography for Ligand-Protein Co-crystal Structure Determination

X-ray crystallography is a powerful technique that provides an atomic-resolution three-dimensional structure of a molecule, such as a protein-ligand complex. mdpi.com Determining the co-crystal structure of this compound bound to its biological target is a cornerstone of structure-based drug design. While a specific structure for this compound is not publicly available, the methodology is well-established. For example, crystal structures of enzymes from the phenylacetic acid degradation pathway have been solved in complex with their substrates, providing detailed insight into molecular recognition. rcsb.org

The process involves:

Crystallization: Growing a high-quality, single crystal of the target protein that has been incubated with an excess of this compound.

Data Collection: Exposing the crystal to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, creating a unique pattern of spots.

Structure Solution and Refinement: The diffraction pattern is processed to generate an electron density map. A model of the protein and the bound ligand is then built into this map and refined to best fit the experimental data.

The resulting structure reveals the precise binding mode of the compound, identifying key intermolecular interactions—such as hydrogen bonds, ionic interactions, and hydrophobic contacts—between the ligand and amino acid residues in the protein's active site. This information is invaluable for understanding the basis of molecular recognition and for designing new analogues with improved potency and selectivity.

Table 3: Information Derived from a Hypothetical Ligand-Protein Co-crystal Structure

Structural Information Significance
Resolution Indicates the level of detail in the electron density map (e.g., 2.0 Å).
Binding Pose The precise orientation and conformation of the compound in the active site.
Key Interactions Identifies specific amino acid residues involved in binding.
Hydrogen Bonds e.g., Carboxylic acid of the ligand with a Lysine (B10760008) or Arginine residue.
Hydrophobic Contacts e.g., Cyclopentyl and phenyl rings with Leucine or Valine residues.
Solvent Molecules Shows the role of water molecules in mediating ligand-protein interactions.

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Changes

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is a highly sensitive technique for studying chiral molecules and analyzing the secondary and tertiary structure of proteins. arxiv.org The this compound molecule possesses a chiral center at the carbon atom bearing the carboxyl group, meaning it can exist as two non-superimposable mirror images (enantiomers), designated R and S.

Chirality Determination

The two enantiomers of a chiral compound will produce CD spectra that are equal in magnitude but opposite in sign (mirror images). This property allows CD spectroscopy to be used to:

Confirm the enantiomeric identity of a synthesized or isolated sample.

Determine the enantiomeric excess (e.e.) of a mixture.

Theoretical studies on structurally similar molecules, such as α-hydroxyphenylacetic acid, show that the CD spectrum is highly dependent on the conformation of the substituent groups around the chiral center. qcri.or.jp The spectrum typically shows distinct bands corresponding to electronic transitions within the molecule's chromophores (e.g., the phenyl ring).

Conformational Changes

CD is also used to study conformational changes that occur upon ligand binding. When this compound binds to its target protein, two types of CD signals can be observed:

Intrinsic CD: Changes in the protein's secondary structure (e.g., alpha-helix, beta-sheet content) upon ligand binding can be monitored in the far-UV region (190-250 nm).

Induced CD: If the ligand binds in a specific, rigid conformation within the chiral environment of the protein's active site, an induced CD signal for the ligand can be observed in the near-UV region (250-350 nm), where the phenyl ring absorbs. This signal provides information about the bound-state conformation of the ligand.

Table 4: Hypothetical Circular Dichroism Data for Enantiomers This table illustrates the expected mirror-image relationship in CD spectra for two enantiomers.

Enantiomer Wavelength (λmax, nm) Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
R-enantiomer 265 +5,000
S-enantiomer 265 -5,000

Advanced Microscopic and Imaging Techniques

Visualizing the distribution of a compound within cells and tissues provides critical context for its mechanism of action and potential for off-target effects. Advanced microscopy and imaging techniques offer spatial information from the subcellular to the whole-organ level.

Confocal Microscopy for Cellular Localization and Dynamic Processes

Confocal laser scanning microscopy provides high-resolution optical images with the ability to reject out-of-focus light, enabling the 3D reconstruction of a molecule's distribution within a cell. researchgate.net To visualize a non-fluorescent small molecule like this compound, it must first be conjugated to a fluorescent dye (a fluorophore). The carboxylic acid group serves as a convenient chemical handle for conjugation with an amine-functionalized fluorophore using carbodiimide (B86325) chemistry (e.g., with EDC). biotium.com

In a typical experiment, cultured cells are incubated with the fluorescently-labeled compound. The cells are then co-stained with fluorescent markers specific to different organelles (e.g., MitoTracker™ for mitochondria, LysoTracker™ for lysosomes, or DAPI for the nucleus). researchgate.net By acquiring images in different fluorescence channels, the localization of the compound can be determined by observing the overlap, or colocalization, of its signal with that of a specific organelle marker. Quantitative analysis, such as calculating the Pearson's Correlation Coefficient (PCC), can provide a statistical measure of the degree of colocalization.

Electron Microscopy for Subcellular Localization and Morphological Changes

Electron microscopy (EM) offers significantly higher resolution than light microscopy, enabling the visualization of subcellular structures with nanometer-scale detail. thermofisher.com It is used to pinpoint the location of a drug within specific organellar compartments (e.g., in the mitochondrial matrix vs. the inner membrane) and to observe any ultrastructural or morphological changes induced by the compound. scispace.com

Because small molecules are not inherently electron-dense, direct visualization is difficult. Localization by EM typically relies on labeling techniques. One common approach is immunogold labeling, where a primary antibody against the drug's protein target is detected by a secondary antibody conjugated to electron-dense gold nanoparticles. The location of the gold particles in the electron micrograph reveals the subcellular position of the target protein, and by extension, the likely site of action for the bound drug. nih.gov This method provides high-resolution spatial information within the context of well-preserved cellular architecture.

Mass Spectrometry Imaging for Spatial Distribution in Tissues

Mass Spectrometry Imaging (MSI) is a powerful, label-free technology that maps the spatial distribution of drugs, metabolites, and endogenous biomolecules directly in thin sections of tissue. nih.gov Matrix-Assisted Laser Desorption/Ionization (MALDI) is the most common MSI technique used in pharmaceutical research. technologynetworks.com

The workflow involves:

Sample Preparation: A whole organ or tissue from a dosed preclinical model is rapidly frozen and sliced into thin sections (typically 10-20 µm).

Matrix Application: A chemical matrix, which absorbs energy from the laser, is uniformly applied over the tissue section.

Data Acquisition: A pulsed laser is rastered across the entire tissue section. At each spot, the matrix absorbs the laser energy and co-desorbs and ionizes molecules from the tissue below. A full mass spectrum is acquired for each pixel.

Image Generation: Software is used to generate ion-density maps for specific mass-to-charge ratios (m/z). By plotting the intensity of the m/z corresponding to this compound, its distribution across the tissue can be visualized.

A key advantage of MSI is its ability to simultaneously map the parent drug and its metabolites in the same analysis, as they will have different m/z values. nih.gov This can reveal, for example, whether a drug accumulates in a target tissue while its metabolites are primarily found in organs of elimination like the liver and kidneys. nih.gov

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
α-hydroxyphenylacetic acid
Phenylacetic acid
Phenylbutyric acid
Tiotropium

Computational and Theoretical Investigations of 2 4 Cyclopentyloxy Phenyl Acetic Acid

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Among the most valuable of these are docking simulations, which predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), to form a stable complex. This is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

Molecular docking studies are instrumental in elucidating how a ligand, such as 2-(4-(Cyclopentyloxy)phenyl)acetic acid, might interact with a biological target. For the broader class of phenylacetic acid (PAA) derivatives, docking simulations have been successfully employed to predict binding modes with various proteins, enzymes, and even DNA. jspae.comjspae.comresearchgate.net These studies reveal that the interactions are typically governed by a combination of forces, including hydrogen bonds, hydrophobic interactions, and pi-stacking.

The analysis of these interactions provides a structural hypothesis for the molecule's biological activity. For instance, studies on related phenylacetic acid derivatives targeting the KEAP1-NRF2 protein-protein interaction showed that specific substitutions on the phenyl ring were crucial for achieving high-affinity binding. nih.gov Similarly, the specific placement and conformation of the cyclopentyloxy group would be critical in determining the binding specificity and potency of the title compound.

Table 1: Predicted Interaction Profile for this compound in a Generic Active Site

Molecular MoietyPotential Interacting ResiduesType of Interaction
Carboxylic Acid (-COOH)Arginine, Lysine (B10760008), Histidine, SerineHydrogen Bonding, Ionic Interactions
Phenyl RingPhenylalanine, Tyrosine, Tryptophanπ-π Stacking, Hydrophobic Interactions
Cyclopentyloxy GroupLeucine, Isoleucine, Valine, AlanineHydrophobic Interactions, Van der Waals Forces
Ether Linkage (-O-)Polar residues (e.g., Threonine)Hydrogen Bond Acceptor

This table is generated based on typical interactions observed for similar chemical scaffolds in molecular docking studies.

De novo drug design involves the creation of novel molecular structures, often from scratch, that are tailored to fit the binding site of a specific biological target. The this compound structure serves as an excellent scaffold or starting point for such computational design efforts. arxiv.org By keeping the core phenylacetic acid moiety, which is known to interact favorably in many biological systems, computational algorithms can explore different chemical substitutions to optimize binding affinity and other pharmacological properties.

Fragment-based de novo design is a common approach. Here, the target's binding site is analyzed for pockets that can accommodate small chemical fragments. These fragments are then computationally linked together or grown onto an existing scaffold like this compound. nih.gov For example, an algorithm could replace the cyclopentyl group with various other cyclic or acyclic moieties to better fit a specific hydrophobic pocket. Similarly, substitutions could be added to the phenyl ring to introduce new hydrogen bond donors or acceptors.

Modern approaches leverage artificial intelligence and reinforcement learning to "decorate" a given molecular scaffold. arxiv.orgnih.gov The algorithm learns which chemical modifications are most likely to improve a desired property, such as binding affinity or synthetic accessibility, by iteratively building new molecules and scoring them against a multi-objective reward function. This strategy can rapidly generate diverse libraries of novel, synthetically feasible compounds based on the initial scaffold for further experimental testing.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to compute the electronic structure and properties of molecules with high accuracy. These methods can predict molecular geometry, energy, reactivity, and spectroscopic properties without the need for experimental data.

Quantum chemical methods like Density Functional Theory (DFT) can be used to perform a detailed analysis of the electronic properties of this compound. iosrjournals.org Calculations can determine the optimized molecular geometry, detailing bond lengths and angles with high precision. physchemres.org

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a large gap suggests high stability, while a small gap indicates higher reactivity. Furthermore, the distribution of these orbitals shows the most likely sites for electrophilic and nucleophilic attack. For a molecule like this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and oxygen atom, while the LUMO may be centered on the carboxylic acid group.

These calculations can also predict various spectroscopic properties. For example, vibrational frequencies can be computed to aid in the interpretation of experimental infrared (IR) and Raman spectra. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to help assign signals in experimental ¹H and ¹³C NMR spectra. researchgate.net

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted CharacteristicSignificance
HOMO EnergyRelatively HighIndicates regions susceptible to electrophilic attack (e.g., phenyl ring)
LUMO EnergyRelatively LowIndicates regions susceptible to nucleophilic attack (e.g., carbonyl carbon)
HOMO-LUMO GapModerateIndicator of overall chemical reactivity and kinetic stability
Dipole MomentNon-zeroReflects the molecule's overall polarity, influencing solubility and intermolecular interactions
Electrostatic PotentialNegative potential around oxygen atomsPredicts sites for hydrogen bonding and interaction with positive charges

This table outlines general predictions based on quantum chemical studies of analogous phenylacetic and phenoxyacetic acid derivatives. iosrjournals.orgphyschemres.org

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. The molecule has several rotatable bonds: around the ether linkage, the acetic acid side chain, and the puckering of the cyclopentyl ring. Conformational analysis aims to identify all possible stable structures (conformers) and determine their relative energies.

By systematically rotating the key dihedral angles and calculating the potential energy at each step, an energy landscape can be mapped. rsc.org This map reveals the low-energy, stable conformers, which are the most likely to exist at a given temperature, as well as the energy barriers for converting between them. Studies on similar molecules, such as 5-acetic acid hydantoin, have identified numerous stable conformers, with the most stable form not always being the one found in the crystalline state. uc.pt For this compound, the orientation of the carboxylic acid group (cis vs. trans) and the relative positioning of the cyclopentyl ring and the phenyl ring would be key determinants of the conformational landscape. Understanding which conformer is responsible for biological activity is crucial for structure-based drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. semanticscholar.org By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted, saving time and resources in the drug discovery process.

To build a QSAR model for analogs of this compound, a dataset of structurally similar compounds with experimentally measured biological activities is required. For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors can encode various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., partial charges, dipole moment). mdpi.com

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to create an equation that correlates the descriptors with the observed activity. biointerfaceresearch.com For example, a QSAR model might reveal that high biological activity is correlated with high lipophilicity and the presence of a hydrogen bond donor at a specific position. Such a model for derivatives of this compound could guide the synthesis of new analogs by, for instance, suggesting modifications to the cyclopentyl group to alter lipophilicity or adding substituents to the phenyl ring to modulate electronic properties. mdpi.comnih.gov The predictive power of the QSAR model must be rigorously validated using both internal and external sets of compounds to ensure its reliability. biointerfaceresearch.com

Table 3: Common Molecular Descriptors Used in QSAR Studies

Descriptor ClassExample DescriptorsProperty Represented
ConstitutionalMolecular Weight, Atom CountMolecular size and composition
TopologicalWiener Index, Kier & Hall IndicesMolecular branching and connectivity
GeometricMolecular Surface Area, Volume3D shape and size
PhysicochemicalLogP, Molar RefractivityLipophilicity, polarizability
ElectronicDipole Moment, Partial ChargesElectronic distribution

Development of QSAR Models for Biological Activity Prediction of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find correlations between the chemical structures of compounds and their biological activities. nih.govsrmist.edu.in The fundamental principle of QSAR is that variations in the structural or physicochemical properties of a series of compounds are responsible for the variations in their biological activities. mdpi.com A QSAR model is a mathematical equation that relates these properties, known as molecular descriptors, to a specific biological endpoint, such as inhibitory concentration (IC50) or binding affinity. nih.gov

For derivatives of this compound, a QSAR study would begin by creating a library of analogous compounds with systematic modifications at various positions. For instance, substituents could be added to the phenyl ring or the cyclopentyl group could be altered. Next, a wide range of molecular descriptors for each derivative would be calculated, falling into several categories:

Lipophilic parameters: Such as the partition coefficient (LogP) and hydrophobic substituent constants (π), which describe the compound's solubility characteristics. srmist.edu.in

Electronic parameters: Including Hammett constants (σ) and molar refractivity (MR), which quantify the electronic effects of substituents (electron-donating or electron-withdrawing) and their polarizability. scienceforecastoa.com

Steric parameters: Like Taft's steric constant (Es), which describes the size and shape of the substituents. scienceforecastoa.com

Once the biological activities of these derivatives are determined experimentally, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a QSAR model. nih.gov A validated model can then be used to predict the activity of new, unsynthesized derivatives, guiding medicinal chemists to prioritize the synthesis of compounds with the highest predicted potency. nih.gov

Table 1: Hypothetical Data for a QSAR Analysis of this compound Derivatives
DerivativeSubstituent (R)LogPMolar Refractivity (MR)Hammett Constant (σ)Biological Activity (Log 1/IC50)
1 (Parent)-H3.506.850.005.20
23-Cl4.217.360.375.85
33-CH34.017.41-0.075.45
43-NO23.487.330.716.10
53-OH3.416.920.125.30

A hypothetical QSAR equation derived from such data might look like:

Log(1/IC50) = 0.85(σ) - 0.15(LogP)² + 0.45(LogP) + 4.98

This equation would suggest that biological activity is positively correlated with the electron-withdrawing nature of the substituent and has a parabolic relationship with lipophilicity.

Pharmacophore Modeling and Virtual Screening

A pharmacophore is a three-dimensional arrangement of steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. researchgate.net Pharmacophore modeling aims to identify this common set of features from a group of active molecules. ijpsonline.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. researchgate.net

For this compound, a hypothetical pharmacophore model could be generated using two primary approaches:

Ligand-Based: If a set of active analogs exists, their 3D structures and conformations are analyzed to find the common chemical features responsible for their activity. researchgate.net

Structure-Based: If the 3D structure of the biological target (e.g., an enzyme or receptor) is known, the interactions between the target and a bound ligand can be analyzed to create a pharmacophore model that represents the key interaction points within the binding site. nih.gov

Once a robust pharmacophore model is developed, it can be used as a 3D query for virtual screening. researchgate.net This process involves searching large databases containing millions of chemical compounds to identify molecules that match the pharmacophoric features. nih.govresearchgate.net Hits from the virtual screen are then prioritized for further computational analysis or experimental testing, providing a rapid and cost-effective method for discovering novel chemical scaffolds with the potential for the desired biological activity. nih.gov

Table 2: Hypothetical Pharmacophore Model for a Target of this compound
Feature TypeGeometric Constraint (Å)Description
Hydrophobic (HY)Radius: 1.5 ÅCorresponds to the cyclopentyloxy group.
Aromatic Ring (AR)Radius: 1.8 ÅCorresponds to the central phenyl ring.
Hydrogen Bond Acceptor (HBA)Radius: 1.0 ÅCorresponds to the carbonyl oxygen of the acetic acid.
Negative Ionizable (NI)Radius: 1.2 ÅCorresponds to the hydroxyl group of the acetic acid.
Table 3: Illustrative Results from a Pharmacophore-Based Virtual Screening
Hit IDFit ScoreMolecular WeightPredicted LogP
ZINC1234567895.6288.43.8
ZINC9876543292.1310.24.1
ZINC5556677788.5265.33.2

In Silico Prediction of Pre-clinical Pharmacokinetic Properties

Undesirable pharmacokinetic properties are a major cause of late-stage drug development failure. nih.gov In silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties allows for the early assessment of a compound's drug-likeness. nih.govnih.gov Various computational models and software tools are used to predict key pharmacokinetic parameters based on a molecule's structure. wiley.com

For this compound, a preclinical ADME profile can be generated to evaluate its potential as an orally available drug. Key predicted properties include:

Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA), and LogS (aqueous solubility). eijppr.com

Absorption: Human Intestinal Absorption (HIA) and Blood-Brain Barrier (BBB) permeability.

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to be inhibited (e.g., CYP2D6, CYP3A4), which is crucial for anticipating drug-drug interactions. biointerfaceresearch.com

Drug-Likeness: Evaluation based on rules like Lipinski's Rule of Five, which helps to predict if a compound has properties that would make it an orally active drug.

These predictions help researchers identify potential liabilities early in the discovery process, allowing for structural modifications to improve the compound's pharmacokinetic profile. rsc.orgnih.gov

Table 4: Hypothetical In Silico Pre-clinical ADME Profile for this compound
PropertyPredicted ValueInterpretation
Molecular Weight234.29 g/molAcceptable (&lt;500)
LogP3.50Optimal lipophilicity (&lt;5)
TPSA37.3 ŲGood potential for oral bioavailability (&lt;140 Ų)
Aqueous Solubility (LogS)-3.8Moderately soluble
Human Intestinal AbsorptionHighLikely well-absorbed from the gut
BBB PermeantNoUnlikely to cross the blood-brain barrier
CYP2C9 InhibitorYesPotential for drug-drug interactions
Lipinski's Rule Violations0Good drug-likeness profile

Molecular Dynamics Simulations

Molecular dynamics (MD) is a powerful computational method used to simulate the physical movements of atoms and molecules over time. nih.gov For a potential drug candidate like this compound, MD simulations provide detailed, atomic-level insights into its interactions with a biological target, the stability of the resulting complex, and the conformational changes that may occur upon binding. nih.gov

To study the stability of this compound bound to its target protein, an MD simulation is typically performed on the docked complex. plos.org The system is placed in a simulated physiological environment (a box of water molecules and ions) and the simulation is run for a duration of nanoseconds to microseconds. plos.org

Key analyses performed on the simulation trajectory include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable, converging RMSD value indicates that the complex has reached equilibrium and is structurally stable. plos.org

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and key residues that interact with the ligand. plos.org

Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and protein are tracked, as these are critical for binding affinity and specificity.

Table 5: Illustrative MD Simulation Results for a Protein-Ligand Complex (100 ns Simulation)
MetricAverage ValueInterpretation
Protein Backbone RMSD1.8 ± 0.3 ÅThe protein structure is stable throughout the simulation.
Ligand RMSD0.9 ± 0.2 ÅThe ligand maintains a stable binding pose.
Number of H-Bonds2.5Consistent hydrogen bonding contributes to binding stability.
Binding Free Energy (MM/GBSA)-45.5 kcal/molFavorable binding energy suggests a strong interaction.

Beyond assessing stability, MD simulations can be used to explore the dynamic processes of ligand binding and unbinding. nih.gov These simulations can reveal the specific pathway a ligand takes to enter the binding site and the conformational changes that both the protein and ligand undergo to achieve the optimal binding pose. dtu.dkresearchgate.net

Specialized techniques such as metadynamics or random acceleration molecular dynamics (RAMD) can be employed to accelerate the simulation of these rare events. nih.gov Such studies can identify:

Intermediate Binding States: Transient, metastable states that the ligand occupies before reaching the final binding site.

Key "Gatekeeper" Residues: Amino acids that control access to the binding pocket.

Energy Barriers: The free energy profile along the binding pathway can be calculated, quantifying the energetic hurdles for ligand association and dissociation.

Understanding these dynamic pathways provides a more complete picture of the molecular recognition process and can offer novel strategies for designing drugs with improved kinetic properties. dtu.dk

Emerging Research Directions and Future Perspectives for 2 4 Cyclopentyloxy Phenyl Acetic Acid

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Research

To elucidate the biological effects of 2-(4-(Cyclopentyloxy)phenyl)acetic acid, a systems-level understanding is crucial. Omics technologies offer a powerful approach to comprehensively map the molecular changes induced by this compound in biological systems.

Genomics: Transcriptomic analysis, using techniques like RNA sequencing, can identify genes whose expression is altered in cells or tissues upon exposure to the compound. This can provide initial clues about the cellular pathways being modulated.

Proteomics: Proteomic studies are essential for understanding how the compound affects protein expression and function, which is often more directly linked to phenotype than changes in gene expression. For instance, proteomic analysis of cardiomyocytes treated with various NSAIDs has been used to identify proteins that respond to cellular toxicity, helping to differentiate the effects of drugs with varying cardiovascular risk profiles. nih.gov A similar approach for this compound could identify specific protein biomarkers for its efficacy or potential toxicity. nih.gov

Metabolomics: This technology analyzes the global metabolic profile and can reveal changes in small-molecule metabolites, providing a functional readout of the cellular state. Metabolomic studies on NSAIDs like naproxen (B1676952) and celecoxib (B62257) have identified distinct metabolic signatures, even uncovering unexpected effects on pathways like tryptophan metabolism. nih.govbiorxiv.org Applying metabolomics to research on this compound could uncover its mechanism of action and potential off-target effects. nih.govbiorxiv.orgsemanticscholar.org

Omics TechnologyPotential Application in this compound ResearchExpected Outcomes
Genomics Identifying gene expression changes in response to the compound.Elucidation of modulated signaling pathways.
Proteomics Analyzing alterations in protein levels and post-translational modifications.Identification of direct protein targets and biomarkers of effect/toxicity. nih.gov
Metabolomics Profiling changes in endogenous small-molecule metabolites.Understanding of systemic metabolic impact and off-target effects. nih.govbiorxiv.org

Development of Advanced Delivery Systems for Enhanced Research Utility (e.g., targeted delivery for in vitro studies)

The physicochemical properties of this compound, such as its solubility and stability, will influence its utility in research settings. Advanced drug delivery systems can overcome limitations and enhance its experimental applications. Nanoparticle-based systems, for example, have been extensively explored for delivering anti-inflammatory drugs to improve their therapeutic effect and reduce side effects. nih.gov

These technologies can be adapted for in vitro research to:

Improve Solubility and Stability: Encapsulating the compound in nanocarriers like liposomes or polymeric nanoparticles can improve its solubility in aqueous cell culture media and protect it from degradation. mdpi.com

Enable Targeted Delivery: For complex co-culture or 3D tissue models, nanoparticles can be functionalized with specific ligands (e.g., antibodies, peptides) to target the compound to a particular cell type. This allows for the precise investigation of its effects on specific cells within a heterogeneous environment. stmjournals.com

Control Release: Smart polymer-based systems can be designed to release the compound in response to specific stimuli (e.g., pH, enzymes) present in the cellular microenvironment or specific subcellular compartments like lysosomes. nih.gov

Such advanced delivery systems would be invaluable for dissecting the compound's specific cellular and molecular interactions with greater precision. nih.govthepharmajournal.com

Delivery SystemAdvantage for In Vitro ResearchExample Application
Liposomes Biocompatible, can encapsulate both hydrophilic and hydrophobic compounds.Delivery to cell cytoplasm.
Polymeric Nanoparticles Tunable size, surface properties, and release kinetics. mdpi.comSustained release in long-term cell culture experiments.
Micelles Small size, can improve solubility of poorly soluble compounds.Solubilization in aqueous media for cell-based assays.
Ligand-Targeted Nanoparticles Cell-specific delivery in co-culture systems. stmjournals.comInvestigating effects on a specific cell type within a mixed population.

Exploration of Novel Biological Targets and Therapeutic Hypotheses

Given its structure, this compound is a candidate cyclooxygenase (COX) inhibitor, similar to many other NSAIDs. nih.gov However, the therapeutic landscape is shifting towards identifying novel anti-inflammatory targets to overcome the side effects associated with traditional COX inhibition. nih.govdovepress.com

Future research should therefore not be limited to investigating its effects on COX-1 and COX-2. A broader screening approach could reveal novel biological targets. Techniques such as thermal proteome profiling or chemical proteomics could be employed to identify direct protein binding partners of the compound within the cell.

Furthermore, exploring its effects in various disease models could generate new therapeutic hypotheses. For instance, the involvement of COX-2 has been suggested in conditions beyond inflammation, including certain cancers and neurodegenerative diseases like Alzheimer's disease. nih.govmdpi.com Investigating the activity of this compound in models of these diseases could uncover unexpected therapeutic potential. The development of new classes of anti-inflammatory agents is a significant area of research, and this compound could be explored for novel mechanisms of action. mdpi.com

Application of Artificial Intelligence and Machine Learning in Research on this compound

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. martinholub.com For a novel compound like this compound, these computational tools can accelerate research in several ways:

Target Prediction: ML models, trained on large databases of known drug-target interactions, can predict the most likely biological targets of the compound based on its chemical structure. This can help prioritize experimental validation efforts. globant.comacs.org

Biological Activity Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the compound's potency and other biological activities. ijain.orgijcrt.orgresearchgate.net This can guide the synthesis of more effective analogues.

Analysis of Omics Data: AI algorithms are particularly adept at analyzing the large and complex datasets generated by omics technologies. alacrita.com They can identify subtle patterns and correlations that may not be apparent with traditional bioinformatics methods, leading to novel insights into the compound's mechanism of action. alacrita.com

De Novo Design: Should initial studies show promise, generative AI models could be used to design novel derivatives of this compound with improved properties, such as enhanced potency or a better safety profile.

AI/ML ApplicationDescriptionPotential Impact on Research
Target Prediction Using the compound's structure to predict binding to known proteins.Prioritizes experimental resources for target validation. globant.comacs.org
Activity Prediction (QSAR) Correlating chemical structures with biological activities to predict potency.Guides medicinal chemistry efforts to optimize the compound. ijain.org
Omics Data Analysis Identifying complex patterns in large-scale biological data. alacrita.comDeeper understanding of the mechanism of action.
Generative Models Designing novel molecules with desired properties.Accelerates the discovery of optimized lead compounds.

Identification of Key Research Gaps and Challenges for Future Investigation

The primary research gap for this compound is the current lack of published biological data. Therefore, the initial and most critical challenge is to perform foundational research to characterize its basic pharmacological profile.

Key research gaps and challenges include:

Lack of Efficacy and Potency Data: There is no information on the biological activity of this compound. Initial in vitro screening against key targets, such as COX-1 and COX-2, is a necessary first step.

Unknown Mechanism of Action: Beyond potential COX inhibition, its molecular mechanism is entirely unknown. A combination of the approaches outlined above (omics, target identification) will be needed to elucidate how it functions at a molecular level.

The Translational Gap: A significant challenge in drug development is the difficulty in translating findings from preclinical models to clinical efficacy in humans. nih.gov Should this compound show promise, careful selection of animal models and early consideration of translational biomarkers will be critical.

Safety and Toxicity Profile: The potential for adverse effects, a major issue for existing NSAIDs (e.g., gastrointestinal and cardiovascular toxicity), is unknown. dovepress.comacs.org Early-stage toxicity screening will be essential to determine if this compound offers a potential safety advantage over existing drugs.

Addressing these fundamental questions will be the principal challenge for any future investigation into the potential of this compound as a research tool or therapeutic candidate. The path forward requires a systematic and multi-faceted approach, leveraging modern technologies to build a comprehensive understanding of this novel chemical entity.

Q & A

Basic: What are the recommended synthetic routes for 2-(4-(Cyclopentyloxy)phenyl)acetic acid, and how can purity be optimized?

Methodological Answer:
Synthesis typically involves nucleophilic substitution to introduce the cyclopentyloxy group. For example, reacting 4-hydroxyphenylacetic acid with cyclopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF) can yield the cyclopentyloxy derivative . Purification may involve recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate/hexane) to remove unreacted starting materials . Purity validation via HPLC (C18 column, UV detection at 254 nm) ensures >95% purity .

Advanced: How can researchers resolve contradictions in metabolic stability data for cyclopentyloxy-substituted phenylacetic acids?

Methodological Answer:
Discrepancies in metabolic stability may arise from enzyme specificity or assay conditions. Use human liver microsomal assays with probe substrates (e.g., CYP3A4 inhibitors) to identify metabolic pathways . Parallel studies with deuterated analogs (e.g., replacing labile hydrogens) can isolate degradation mechanisms . Data normalization to control compounds (e.g., 4-hydroxyphenylacetic acid) and LC-MS/MS quantification improve reproducibility .

Basic: What spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR identifies cyclopentyl protons (δ 1.5–2.0 ppm, multiplet) and the acetic acid moiety (δ 3.6 ppm, singlet for CH₂) .
    • ¹³C NMR confirms the cyclopentyloxy linkage (C-O signal at δ 70–80 ppm) .
  • FTIR: Detects carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and ether C-O-C (1200–1250 cm⁻¹) .
  • X-ray Crystallography: Resolves solid-state conformation, as demonstrated for analogous phenylacetic acids .

Advanced: How can computational modeling predict the binding affinity of this compound to cyclooxygenase (COX) enzymes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with COX-2 crystal structures (PDB ID: 5KIR) to simulate ligand-receptor interactions. Parameterize the cyclopentyloxy group’s torsional angles using data from similar ether-containing ligands .
  • MD Simulations: Run 100-ns simulations (AMBER force field) to assess binding stability. Compare free energy values (MM/PBSA) with ibuprofen or celecoxib as controls .
  • QSAR Models: Train models using logP, polar surface area, and H-bond donor/acceptor counts from related phenylacetic acids .

Basic: What experimental protocols determine the solubility and lipophilicity (logP) of this compound?

Methodological Answer:

  • Solubility: Use the shake-flask method in PBS (pH 7.4) at 25°C. Centrifuge suspensions (14,000 rpm, 10 min) and quantify supernatant concentration via UV-Vis spectroscopy (λ = 270 nm) .
  • logP Determination:
    • HPLC Method: Compare retention times with standards (e.g., 4-methoxyphenylacetic acid) on a C18 column (mobile phase: acetonitrile/water 60:40) .
    • Octanol-Water Partitioning: Measure concentrations in both phases using LC-MS, accounting for ionization (pKa ~4.2 for acetic acid group) .

Advanced: What in vitro assays are recommended for evaluating potential hepatotoxicity?

Methodological Answer:

  • HepG2 Cell Viability: Perform MTT assays (48-hour exposure, IC₅₀ calculation) .
  • Reactive Oxygen Species (ROS) Detection: Use DCFH-DA fluorescence in primary hepatocytes .
  • CYP Inhibition Screening: Test against CYP3A4 and CYP2D9 using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
  • Mitochondrial Toxicity: Measure ATP levels via luminescence assays (CellTiter-Glo) .

Basic: How can researchers validate the stability of this compound under storage conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC .
  • Long-Term Stability: Store aliquots at -20°C (desiccated) and test purity monthly for 12 months. Use argon atmosphere to prevent oxidation .

Advanced: What strategies mitigate crystallization challenges during formulation development?

Methodological Answer:

  • Polymorph Screening: Use solvent evaporation (e.g., acetone/water) to identify stable crystalline forms. Characterize via PXRD and DSC .
  • Amorphous Solid Dispersions: Prepare with polyvinylpyrrolidone (PVP K30) via spray drying (inlet temp: 120°C). Assess stability via dissolution testing (USP II apparatus) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.